molecular formula C21H17N3OS B2401276 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392243-47-9

2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2401276
CAS RN: 392243-47-9
M. Wt: 359.45
InChI Key: SFPYWQKRJAGVAM-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide, commonly known as NT-21, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NT-21 is a small molecule that belongs to the family of thiadiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Antiviral Activity

Researchers have synthesized derivatives related to naphthalene that exhibit inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. Specifically, compounds have been developed that act as potent inhibitors in vitro for the replication of HIV-1, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010). Another study synthesized and evaluated a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives as potent inhibitors of HIV-1, showcasing compounds with significant inhibitory activity compared to standard treatments (Zhan et al., 2009).

Anti-Parkinson's Activity

A study focused on synthesizing novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide to explore their anti-Parkinson's activity. These derivatives showed significant free radical scavenging activity and protected the diseased brain in a 6-OHDA lesioned rat model, suggesting their potential as anti-Parkinson's agents (Gomathy et al., 2012).

Anticancer Activity

Naphthalene derivatives have been evaluated for their potential as anticancer agents. Thiazole and thiadiazole derivatives synthesized from naphthalene compounds exhibited significant anticancer activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. These findings suggest the therapeutic potential of these compounds in cancer treatment (Ekrek et al., 2022).

Protective Activities against DNA Damage

Compounds derived from naphthalene have been tested for their protective activity against DNA damage induced by bleomycin-iron complex. One study found that certain derivatives showed significant protection against DNA damage, highlighting their potential in preventing or mitigating cellular damage (Abdel-Wahab et al., 2009).

properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-7-2-4-11-17(14)20-23-24-21(26-20)22-19(25)13-16-10-6-9-15-8-3-5-12-18(15)16/h2-12H,13H2,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPYWQKRJAGVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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